molecular formula C20H16ClF3N4 B14319180 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride CAS No. 111988-84-2

2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B14319180
CAS No.: 111988-84-2
M. Wt: 404.8 g/mol
InChI Key: WLSCFEKRIMRIMD-UHFFFAOYSA-N
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Description

2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tetrazolium core, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of diphenyl and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazolium oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride exerts its effects involves interactions with specific molecular targets. The tetrazolium core can participate in redox reactions, influencing cellular processes. The diphenyl and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, modulating their activity. Pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diphenyl-3-(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
  • 2,5-Diphenyl-3-(4-chlorophenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
  • 2,5-Diphenyl-3-(4-fluorophenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride

Uniqueness

The presence of the trifluoromethyl group in 2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and specific biochemical interactions .

Properties

CAS No.

111988-84-2

Molecular Formula

C20H16ClF3N4

Molecular Weight

404.8 g/mol

IUPAC Name

2,5-diphenyl-3-[4-(trifluoromethyl)phenyl]-1H-tetrazol-1-ium;chloride

InChI

InChI=1S/C20H15F3N4.ClH/c21-20(22,23)16-11-13-18(14-12-16)27-25-19(15-7-3-1-4-8-15)24-26(27)17-9-5-2-6-10-17;/h1-14H,(H,24,25);1H

InChI Key

WLSCFEKRIMRIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F.[Cl-]

Origin of Product

United States

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